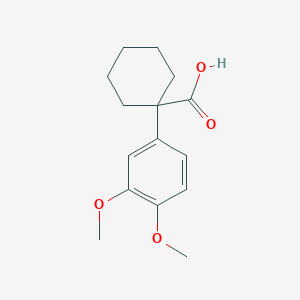

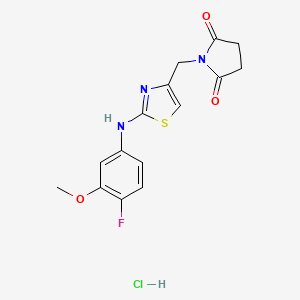

![molecular formula C13H10ClFO2 B2514718 [2-(4-Chloro-3-fluorophenoxy)phenyl]methanol CAS No. 477887-07-3](/img/structure/B2514718.png)

[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol” is a chemical compound with the molecular formula C13H10ClFO2 . It has a molecular weight of 252.67 . The compound is liquid in its physical form .

Molecular Structure Analysis

The InChI code for “[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol” is 1S/C13H10ClFO2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7,16H,8H2 .Physical And Chemical Properties Analysis

“[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol” is a liquid . It has a molecular weight of 252.67 . The InChI code for this compound is 1S/C13H10ClFO2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7,16H,8H2 .Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing and analyzing structural properties of compounds related to [2-(4-Chloro-3-fluorophenoxy)phenyl]methanol. For instance, the synthesis of complex compounds involving similar structural motifs has been explored, demonstrating advancements in crystallography and molecular design (Xu Liang, 2009). This work underpins the development of new materials and drugs by elucidating their molecular frameworks.

Catalysis and Functionalization

Palladium-catalyzed C-H halogenation has been applied to synthesize multi-substituted arenes, highlighting a methodological advancement over traditional approaches due to its milder reaction conditions and higher yield, selectivity, and practicality (Xiuyun Sun, Yong-Hui Sun, Yu Rao, 2014). Such methodologies are crucial for the functionalization of complex molecules, impacting pharmaceutical and materials science research.

Environmental and Material Applications

The study of novel materials for environmental decontamination and advanced material applications has utilized compounds similar to [2-(4-Chloro-3-fluorophenoxy)phenyl]methanol. Research into the methanolysis of S-aryl methylphosphonothioates, which are related to toxic byproducts from chemical warfare agents, demonstrates potential methodologies for environmental detoxification (Basab B. Dhar, D. Edwards, R. S. Brown, 2011). Additionally, the synthesis of novel photoluminescent materials through enzymatic polymerization reveals potential applications in sensor technology and electronics (Juvencio López, Erick M. Alonso-Omlin, J. Hernández-Alcántara, E. Bárzana, M. Gimeno, 2014).

Antimicrobial Activity

The synthesis and evaluation of novel compounds for antimicrobial activities have also been explored. For instance, novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives were synthesized and tested for antimycobacterial activities, highlighting the potential for developing new antimicrobial agents (M. A. Ali, M. Yar, 2007).

Safety and Hazards

The safety information for “[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol” indicates that it has the GHS07 pictogram. The hazard statements are H302, H312, and H332, which suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like protoporphyrinogen oxidase (protox) .

Mode of Action

Compounds with similar structures have been found to inhibit the enzyme activity of Protox , which could potentially be a mode of action for this compound as well.

Result of Action

Similar compounds have shown anti-inflammatory activity , which could potentially be an effect of this compound as well.

properties

IUPAC Name |

[2-(4-chloro-3-fluorophenoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7,16H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWZCLMIPFIVRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)OC2=CC(=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2514635.png)

![1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2514642.png)

![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)

![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)